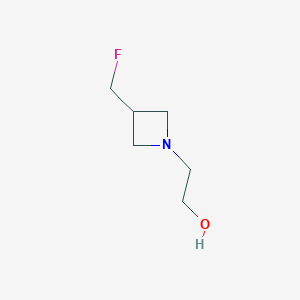
1-(2-羟乙基)-3-(氟甲基)氮杂环丁烷
描述
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C6H12FNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as Fmoc-aminal and is widely used in the synthesis and study of peptides and proteins.
科学研究应用
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological processes and the development of biochemical assays.
Medicine: It serves as a building block for the synthesis of drugs targeting estrogen receptors and other biological targets.
Industry: The compound is employed in the production of specialty chemicals and materials.
准备方法
The preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol involves several synthetic routes. One common method is described in a patent, which outlines the process for synthesizing this compound as an intermediate for estrogen receptor modulating compounds . The synthetic route typically involves the reaction of azetidine with fluoromethylating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
化学反应分析
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions where the fluoromethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, when used as an intermediate for estrogen receptor modulating compounds, it binds to estrogen receptors and modulates their activity. The pathways involved in its action depend on the specific application and target molecule.
相似化合物的比较
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-[3-(Chloromethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
2-[3-(Bromomethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a bromomethyl group.
2-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a hydroxymethyl group.
The uniqueness of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol lies in its fluoromethyl group, which imparts specific chemical properties and reactivity that are different from its analogs.
属性
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUTXBIONAXKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCO)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293878 | |
| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443983-86-5 | |
| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
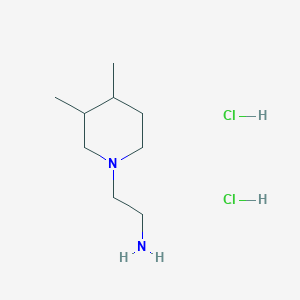

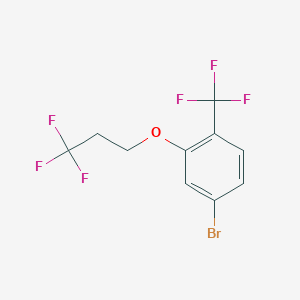

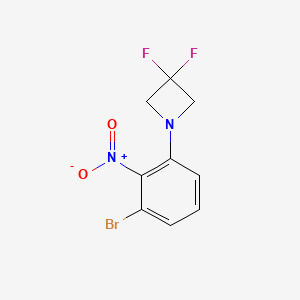
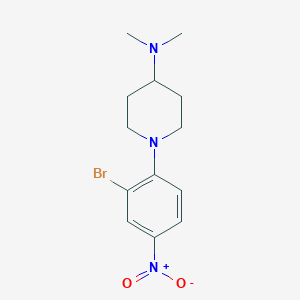

![7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene](/img/structure/B1447002.png)
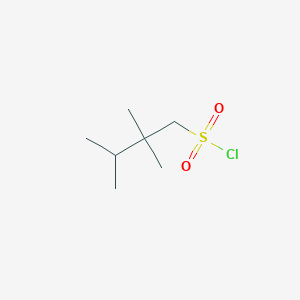
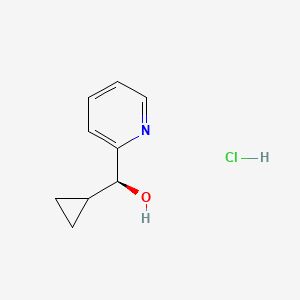


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
